6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

Catalog No.
S697434
CAS No.
668990-80-5
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridi...

CAS Number

668990-80-5

Product Name

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

IUPAC Name

6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2

InChI Key

ZWOJTEGIQBVJBI-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C3N2C=C(C=C3)Br

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)Br

Chemical Properties and Safety Information

Potential Applications

Antibacterial Activity

Antifungal Activity

Anti-proliferative Activity

Insecticidal Activity

Synthesis of Other Compounds

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound features a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the triazolo[4,3-A]pyridine ring system. Its molecular formula is C9H8BrN3C_9H_8BrN_3 with a molecular weight of approximately 238.09 g/mol. The unique structure of this compound contributes to its potential biological activities and chemical reactivity, distinguishing it from other triazolopyridines due to the presence of both the bromine atom and the cyclopropyl group .

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form oxides or reduced to yield reduced derivatives.
  • Cyclization Reactions: The triazole ring can participate in further cyclization reactions to generate more complex heterocyclic systems.

While the exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is not fully understood, similar compounds have demonstrated significant inhibitory activity against various enzymes. This suggests that this compound may exhibit potent effects at the molecular and cellular levels. Additionally, based on studies of related compounds, it may possess antifungal and insecticidal properties.

The synthesis of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 6-bromo-3-cyclopropylpyridine-2-amine with a suitable azide source under acidic conditions to form the triazole ring. In industrial settings, continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are utilized to achieve high purity levels .

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its therapeutic potential for various diseases.
  • Industry: It is used in developing new materials and as a precursor for synthesizing other valuable compounds.

Several compounds are structurally similar to 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine. These include:

  • 6-Bromo-[1,2,4]triazolo[4,3-A]pyridine: Lacks the cyclopropyl group which may affect its biological activity and chemical reactivity.
  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine: Lacks the bromine atom which could influence its substitution reactions.
  • 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-A]pyridine: Contains a cyclobutyl group instead of a cyclopropyl group.

The uniqueness of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine lies in its combination of both the bromine atom and the cyclopropyl group. These functional groups contribute significantly to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

XLogP3

2.4

Wikipedia

6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine

Dates

Last modified: 08-15-2023

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